5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family, which is recognized for its diverse biological activities. These compounds are often studied for their potential therapeutic properties, including anti-tumor, antibacterial, and anti-viral effects. The specific structure of 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be classified under the category of heterocyclic organic compounds due to its benzofuran framework. The presence of chlorine and ethyl substituents contributes to its unique chemical properties. The molecular formula is , and its molecular weight is approximately 210.66 g/mol. The compound's CAS number is 1339330-04-9, which is used for identification in chemical databases.
The synthesis of 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. One common approach includes the use of substituted phenols and electrophilic reagents under acidic conditions to facilitate the formation of the benzofuran ring.
For example, a synthetic route may involve the reaction of 5-chloro-2-ethylphenol with an appropriate carbonyl compound under acidic conditions to yield the desired product after cyclization and subsequent workup .
The molecular structure of 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one features a benzofuran core with an ethyl group at the second position and a chlorine atom at the fifth position.
5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one can participate in various chemical reactions typical for benzofuran derivatives:
These reactions are significant in synthetic organic chemistry as they allow for the modification of the compound's structure to enhance biological activity or improve solubility .
The mechanism of action for 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one primarily involves its interaction with specific biological targets:
The specific pathways through which this compound exerts its effects are still under investigation but are likely related to its structural features that allow it to mimic natural substrates or inhibitors .
The physical properties of 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture .
5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
The benzofuran scaffold—a fusion of benzene and furan rings—represents a privileged structure in medicinal chemistry due to its versatile pharmacophoric properties. This planar, electron-rich heterocycle enables diverse interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects. Benzofuran derivatives exhibit remarkable structural plasticity, allowing substitutions at multiple positions (C2, C3, C5, C6) to fine-tune pharmacokinetic and pharmacodynamic profiles. The scaffold's drug-likeness is evidenced by its presence in numerous FDA-approved therapeutics, including the antiarrhythmic amiodarone, the antidepressant vilazodone, and the uricosuric agent benzbromarone [2] [5]. The dihydrobenzofuran variant, with a saturated furan ring, confers enhanced metabolic stability and conformational rigidity compared to its unsaturated counterpart. This improves target selectivity and oral bioavailability, making it particularly valuable for CNS-targeted therapeutics [6].
Table 1: Clinically Relevant Benzofuran-Based Drugs
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Amiodarone | Antiarrhythmic | 2-Ethyl-3-benzofuranyl ketone core |
Vilazodone | Antidepressant | 5-Chloro-3-(piperazinyl)benzofuran |
Benzbromarone | Uricosuric | 3-(3,5-Dibromo-4-hydroxy)benzofuran |
Bufuralol | β-blocker | 2-Ethylamino-7-ethylbenzofuran |
Halogenation—particularly chlorination—serves as a strategic molecular modification to enhance the bioactivity of benzofuran derivatives. Chlorine's introduction typically increases compound lipophilicity (evidenced by elevated logP values), facilitating membrane penetration and improving CNS bioavailability. Crucially, chlorine atoms participate in halogen bonding with biomolecular targets, forming specific interactions with backbone carbonyls (e.g., Leu83 in PLK1 kinase) and hydrophobic pockets inaccessible to hydrogen bonds [8]. Positional effects are profound: C5-chlorination in benzofurans enhances anticancer potency by up to 10-fold compared to unsubstituted analogs, as observed in Polo-like kinase 1 (PLK1) inhibitors where bromomethyl-substituted benzofurans achieved IC50 values of 16.4 µM [8]. Chlorine's electron-withdrawing properties also modulate ring electronics, increasing electrophilicity at adjacent sites for nucleophilic attack in irreversible inhibitors. Antimicrobial studies confirm that 5-chloro derivatives exhibit significantly lower MIC values (50-100 µg/mL) against Gram-positive bacteria and Candida species compared to non-halogenated analogs [9].
5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one (CAS 1343870-39-2, C10H12ClNO, MW 197.66 g/mol) exemplifies structure-driven bioactivity optimization. Its core integrates three critical pharmacophoric elements: (1) the dihydrobenzofuran scaffold providing metabolic stability, (2) the C5-chlorine atom enabling halogen bonding and lipophilicity enhancement (calculated XLogP3: ~2.8), and (3) the C2-ethyl group conferring steric bulk for hydrophobic pocket engagement [1] [8]. While direct biological data on this specific compound remains limited in public literature, its structural analogs demonstrate compelling activity profiles. The ethyl group at C2 mimics lipophilic side chains in known anticancer benzofurans like rocaglamide derivatives, which inhibit protein synthesis in cancer cells at nanomolar concentrations [5] [8]. The ketone at C3 serves as a hydrogen bond acceptor, potentially interfering with pro-inflammatory signaling pathways like NF-κB. Benzofuran-3-one derivatives exhibit dual anti-inflammatory/antiproliferative effects, with IC50 values against COX-2 ranging from 1.1 to 20.5 µM in fluorinated analogs [5] [9]. The compound's synthetic accessibility via radical cyclization cascades or proton quantum tunneling methods further enhances its drug development potential [2].
Table 2: Influence of Halogen Position on Benzofuran Bioactivity
Halogen Position | Biological Activity | Potency Enhancement | Proposed Mechanism |
---|---|---|---|
C5 (benzene ring) | Anticancer (HL60, K562) | IC50 0.1-5 µM vs. >50 µM (unsub) | PLK1 inhibition via halogen bonding |
C6 (acetyl group) | Antifungal (C. albicans) | MIC 100 µg/mL vs. >200 µg/mL | Disruption of membrane synthesis |
N-phenyl para | Anti-inflammatory (COX-2) | IC50 1.1 µM vs. 12.5 µM (ortho) | Hydrophobic pocket occupancy in COX-2 |
Molecular Visualization:
O (Ketone) ∥ Cl➞Benzene-Furan━CH₂-CH₃ (Ethyl)
Key Features:
The strategic positioning of chlorine at C5 creates a "halogen-enriched pharmacophore" with demonstrated dual anticancer/anti-inflammatory potential. Future research should prioritize in vitro profiling against NCI-60 cancer cell panels and cytokine release assays to validate its mechanistic promise. The compound's compact structure also offers opportunities for hybridization with known anticancer scaffolds (e.g., benzofuran-indole hybrids) to enhance target specificity [5] [8].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: